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Atrazine-d5

Cat. No.: B024247
CAS No.: 163165-75-1
M. Wt: 220.71 g/mol
InChI Key: MXWJVTOOROXGIU-SGEUAGPISA-N
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Description

The Theoretical Framework of Stable Isotope Tracers in Chemical Process Analysis

The theoretical basis for using stable isotopes as tracers lies in the slight differences in physical and chemical properties between isotopologues (molecules that differ only in their isotopic composition). These differences, particularly in mass, can lead to subtle variations in reaction rates and equilibrium partitioning, a phenomenon known as isotope fractionation. diva-portal.org While these fractionation effects exist, they are often predictable and, in many tracer applications, the labeled molecule behaves chemically in a manner nearly identical to its unlabeled counterpart. isotope.com

The primary advantage of stable isotope tracers is their ability to be detected and quantified with high sensitivity and specificity using mass spectrometry. symeres.comadesisinc.com By introducing a known amount of a stable isotope-labeled analog of a compound into a system, researchers can track its movement and transformation over time. The ratio of the labeled compound to the unlabeled compound can be accurately measured, providing quantitative data on processes such as uptake, degradation, and transport. This is particularly useful in complex samples where the target compound is present at low concentrations or where confounding substances might interfere with analysis. rsc.orgclearsynth.com

Stable isotope tracers allow for the determination of reaction rates and the elucidation of reaction mechanisms by observing how the isotopic signature changes as a molecule undergoes transformation. symeres.comdiva-portal.orgcreative-proteomics.com This provides a powerful tool for understanding the kinetics and pathways of chemical and biochemical processes in situ.

Significance of Deuterium (B1214612) Labeling in Investigating Environmental Contaminant Dynamics

Deuterium labeling, specifically the substitution of hydrogen atoms with deuterium (²H), holds particular significance in environmental contaminant studies. diva-portal.org Deuterium is a stable isotope of hydrogen with twice the mass of protium (B1232500) (¹H), the most common hydrogen isotope. This mass difference is substantial enough to be easily detected by mass spectrometry.

In the context of environmental contaminants like pesticides, deuterium labeling allows researchers to track their movement, persistence, and degradation in various environmental compartments such as soil and water. clearsynth.com By introducing a deuterated version of a contaminant into a controlled system or even in carefully designed field studies, scientists can distinguish the applied labeled compound from the naturally occurring unlabeled compound already present in the environment. rsc.org This is crucial for accurately assessing the environmental fate of the contaminant, including processes like leaching, runoff, volatilization, and biodegradation. epa.gov

Deuterium labeling can also provide insights into the mechanisms and rates of degradation pathways. symeres.comingentaconnect.comrsc.org As the labeled contaminant breaks down, the deuterium atoms may be retained in the degradation products, allowing researchers to trace the transformation pathway and identify intermediate metabolites. rsc.org This information is vital for understanding how contaminants persist or are naturally attenuated in the environment.

Rationale for Atrazine-d5 as a Deuterium-Labeled Analog for Advanced Research Applications

Atrazine (B1667683) is a widely used herbicide that has been a subject of extensive environmental research due to its persistence and potential impact on ecosystems. epa.govnih.gov To accurately study the environmental fate and behavior of atrazine, researchers often utilize this compound, a stable isotope-labeled analog where five hydrogen atoms have been replaced by deuterium. caymanchem.commedchemexpress.comresearchgate.netscbt.com Specifically, this compound is typically labeled on the ethyl group. scbt.com

The rationale for using this compound stems from several key advantages it offers as a research tool:

Internal Standard for Quantification: One of the primary uses of this compound is as an internal standard in analytical methods, particularly those employing mass spectrometry. clearsynth.comcaymanchem.comresearchgate.netresearchgate.net By adding a known concentration of this compound to environmental samples (e.g., water or soil extracts) before analysis, researchers can compensate for variations in sample preparation, matrix effects, and instrument performance. clearsynth.comresearchgate.netmdpi.com This significantly improves the accuracy and precision of atrazine quantification. clearsynth.com Studies have demonstrated the effectiveness of this compound as an internal standard for determining atrazine in various matrices. researchgate.netmdpi.com

Tracing Environmental Fate and Transport: this compound allows for the tracing of atrazine in complex environmental systems. symeres.com Because this compound behaves similarly to unlabeled atrazine in terms of its physical and chemical properties, its movement and distribution in soil and water can be monitored to understand the transport pathways of the herbicide. isotope.com

Investigating Degradation Pathways: Deuterium labeling can help elucidate the degradation pathways of atrazine. symeres.comingentaconnect.comrsc.org As this compound undergoes biotic or abiotic transformation, the presence and location of deuterium atoms in the resulting metabolites can provide clues about the chemical reactions involved. rsc.org This is particularly useful for identifying and characterizing novel degradation products and understanding the mechanisms of microbial or chemical breakdown. ingentaconnect.comrsc.org Research findings have utilized this compound to monitor the degradation process of atrazine under different treatment methods. rsc.orgnih.gov

Studying Bioavailability and Metabolism: In studies investigating the interaction of atrazine with biological systems, this compound can be used to trace its uptake by organisms and its subsequent metabolism. This helps researchers understand how organisms are exposed to and process atrazine, which is relevant for assessing potential ecological and health impacts.

The use of this compound as a deuterium-labeled analog provides a robust and reliable method for conducting advanced research on the environmental behavior and fate of atrazine, offering enhanced accuracy and the ability to gain deeper mechanistic insights.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClN5 B024247 Atrazine-d5 CAS No. 163165-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWJVTOOROXGIU-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486781
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163165-75-1
Record name Atrazine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163165-75-1
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Advanced Analytical Methodologies and Method Validation Utilizing Atrazine D5 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry for Enhanced Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantification technique that utilizes isotopically labeled internal standards like Atrazine-d5 to improve analytical accuracy and precision. By adding a known amount of the labeled standard to a sample before extraction and analysis, the ratio of the native analyte to the labeled standard is measured by mass spectrometry. This ratio is then used to determine the concentration of the native analyte. Since the native analyte and its isotopically labeled analog behave very similarly throughout the sample preparation and analysis process, SIDMS effectively compensates for variations and losses that may occur. acs.orgresearchgate.netingentaconnect.com

Optimization of Analytical Accuracy and Precision through this compound Internal Standardization

The use of this compound as an internal standard significantly enhances the accuracy and precision of atrazine (B1667683) quantification. Adding a constant amount of this compound to all standards, quality control samples, and analytical samples allows for monitoring the consistency of the analytical process. restek.com The ratio of the signal of atrazine to that of this compound is used for quantification, which inherently corrects for variations in sample preparation, injection volume, ionization efficiency, and detector response. restek.com Studies have shown that using this compound as an internal standard can lead to improved recovery rates and lower relative standard deviations (RSD), indicating better precision. For instance, methods employing this compound have demonstrated recoveries between 70 and 120% with precision (RSD) ≤ 20% for most compounds in some applications. researchgate.net In another study focusing on water analysis, the accuracy, represented by relative analytical errors, was less than 15%, and the method precision was less than 5% (RSD) when using D5-Atrazine as the internal standard. nih.gov

Strategies for Mitigation of Matrix Effects in Complex Biological and Environmental Sample Matrices

Complex matrices such as biological fluids (e.g., seminal plasma) and environmental samples (e.g., water, soil, sewage sludge) can significantly impact the ionization efficiency and signal intensity of analytes in mass spectrometry, a phenomenon known as matrix effects. restek.comresearchgate.netresearchgate.netkwrwater.nl this compound, being a stable isotope-labeled analog of atrazine, experiences similar matrix effects as the native atrazine. restek.com By measuring the ratio of the native analyte signal to the this compound signal, the method effectively compensates for matrix-induced signal suppression or enhancement. restek.comkwrwater.nlepa.gov This is a key advantage of using isotopically labeled internal standards in SIDMS for analyzing complex samples. Dilution of the sample extract can also be evaluated as a strategy to minimize matrix effects, with studies showing improved analysis performance upon dilution. researchgate.net Clean-up procedures during sample preparation, such as solid-phase extraction (SPE) or QuEChERS, are also employed to reduce interferents from the matrix before analysis, further enhancing the effectiveness of this compound in mitigating matrix effects. nih.govresearchgate.netingentaconnect.comresearchgate.nethtslabs.comccsenet.org

Coupled Chromatographic Separation and High-Resolution Mass Spectrometry Techniques

Coupling chromatographic separation techniques with mass spectrometry is essential for separating atrazine and its metabolites from complex matrices before detection and quantification. This compound is utilized as an internal standard in various coupled techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are widely used for the analysis of atrazine and its degradates, with this compound serving as a crucial internal standard. In GC-MS, analytes are separated based on their volatility and interaction with the stationary phase in the GC column before being introduced into the mass spectrometer for detection. nih.govacs.orgresearchgate.netshimadzu.comresearchgate.net this compound is added to samples prior to extraction and analysis by GC/MS, particularly for isotope dilution GC/MS techniques used for trace analysis in water and soil samples. nih.govacs.orgresearchgate.net This approach allows for accurate quantification by measuring the ratio of native atrazine to this compound. acs.org GC-MS/MS offers increased selectivity and sensitivity compared to GC-MS by employing multiple stages of mass analysis. This compound is also used as an internal standard in GC-MS/MS methods for enhanced accuracy and precision, especially in complex environmental matrices. ingentaconnect.comshimadzu.com For example, GC/ion trap MS/MS methods utilizing this compound as an internal standard have been applied for the trace analysis of atrazine and its deethylated degradation product in environmental water and sediment samples. researchgate.netingentaconnect.com The internal standard helps compensate for potential analyte losses during sample preparation and variations in instrumental analysis. ingentaconnect.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of atrazine and its metabolites, especially those that are less volatile or thermally labile, making them suitable for LC separation. veeprho.comcaymanchem.comresearchgate.netsigmaaldrich.comthermofisher.comuclm.esshimadzu.co.krshimadzu.comresearchgate.net this compound is frequently employed as an internal standard in LC-MS and LC-MS/MS methods for the quantification of atrazine and its degradation products in various matrices, including water, soil, and biological samples like human seminal plasma. scientificlabs.co.ukveeprho.comsigmaaldrich.comthermofisher.comuclm.esshimadzu.co.krresearchgate.net In LC-MS/MS, the use of this compound as an internal standard, often in conjunction with multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for the simultaneous determination of multiple analytes. researchgate.netuclm.esshimadzu.co.krshimadzu.comresearchgate.net This is particularly valuable for analyzing complex samples where isobaric interferences might occur. epa.gov LC-MS/MS methods utilizing this compound have demonstrated good linearity and satisfactory recovery and precision parameters for the analysis of atrazine and its metabolites in various matrices. researchgate.netuclm.es For instance, a method for determining atrazine and propazine (B92685) metabolites in human seminal plasma by LC-ESI-MS/MS used deuterated atrazine (d5-AT) as an internal standard and showed good validation parameters, including linearity, precision, and recovery. uclm.es this compound has also been used as an internal standard in multi-residue LC-MS/MS methods for the quantification of a large number of pesticides, including atrazine, in food extracts. shimadzu.co.krshimadzu.com

Utilization of Electrospray Ionization (ESI) in Mass Spectrometric Detection

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC-MS and LC-MS/MS for the analysis of polar and semi-polar compounds like atrazine and its metabolites. researchgate.netepa.govsigmaaldrich.comthermofisher.comuclm.es ESI generates protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) in the gas phase, which are then detected by the mass analyzer. uclm.es this compound is frequently used as an internal standard in LC-ESI-MS and LC-ESI-MS/MS applications for the quantification of atrazine. scientificlabs.co.uksigmaaldrich.comthermofisher.comuclm.es The use of this compound in ESI-MS helps to compensate for variations in ionization efficiency that can be influenced by the sample matrix. kwrwater.nlepa.gov Optimized ESI conditions, such as nebulizer pressure, drying gas flow and temperature, and capillary voltage, are crucial for maximizing the signal intensity and stability of both the native analyte and the internal standard, thereby improving the accuracy and sensitivity of the method. uclm.esshimadzu.co.krshimadzu.com

Quantitative Determination of Atrazine and its Metabolites across Diverse Sample Types

The application of this compound as an internal standard is widespread across various sample types, enabling accurate quantification of Atrazine and its metabolites in environmental and biological matrices.

Analysis in Aquatic Environmental Matrices (e.g., surface water, groundwater, drinking water)

Atrazine is a known contaminant in aquatic environments herts.ac.ukmade-in-china.com. Accurate determination of Atrazine and its metabolites in water samples is essential for environmental monitoring and regulatory compliance. This compound is frequently employed as an internal standard in methods utilizing techniques such as solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of water samples researchgate.netpubcompare.aisci-hub.seusgs.govnih.govifremer.fringentaconnect.comnih.gov.

Studies have demonstrated the effectiveness of this compound in compensating for matrix effects encountered in diverse water types, including tap water, river water, pond water, and seawater ifremer.fr. For instance, a multiresidue method for analyzing triazine herbicides and their metabolites in water utilized this compound as a surrogate standard, showing recoveries between 95.5% and 109.0% researchgate.net. Another method for determining Atrazine and its deethylated degradation product in water used this compound as an internal standard, achieving detection limits of 0.75 ng/L for Atrazine ingentaconnect.com. The use of this compound helped achieve better accuracy for Atrazine quantification ingentaconnect.com. In the validation of a method for analyzing 214 contaminants in various water sources, including Atrazine, the use of LC-MS/MS allowed for the achievement of ultra-low detection limits required by regulations .

Analysis in Terrestrial Environmental Matrices (e.g., soil, sediment, crop extracts)

Atrazine can persist in soil and sediment, and accumulate in crops herts.ac.ukmade-in-china.comnih.gov. Analyzing these complex matrices presents unique challenges due to potential matrix interferences. This compound is used as an internal standard in analytical methods for the determination of Atrazine in soil and crop extracts, often in conjunction with techniques like GC-MS or paper spray mass spectrometry ingentaconnect.comrsc.org.

For example, a method for determining Atrazine and its deethylated degradation product in sediment utilized this compound as an internal standard during sonication extraction with methanol (B129727) ingentaconnect.com. This method achieved a detection limit of 0.13 ng/g for Atrazine in sediment ingentaconnect.com. In the analysis of triazine herbicides in soil and crop extracts using paper spray mass spectrometry, isotopically labeled internal standards, including this compound, were applied to the dried samples before analysis rsc.org.

Analysis in Biological Matrices for Metabolic Profiling

Metabolic profiling in biological matrices requires sensitive and accurate methods to identify and quantify Atrazine and its transformation products. This compound can serve as an internal standard in methods developed for the analysis of biological samples, such as human seminal plasma, to quantify Atrazine metabolites uclm.esresearchgate.net. The use of this compound as an internal standard in LC-ESI-MS/MS methods for the determination of Atrazine and propazine metabolites in human seminal plasma has been reported uclm.esresearchgate.net. This application highlights the utility of this compound in complex biological matrices for studying metabolic pathways and exposure uclm.esresearchgate.net.

Rigorous Methodological Development and Validation Protocols

The use of this compound is integral to the rigorous development and validation of analytical methods, ensuring the quality and reliability of the quantitative results.

Establishment of Method Detection Limits (MDL) and Limits of Quantification (LOQ) for this compound Applications

The MDL and LOQ are critical parameters in method validation, defining the lowest concentrations of an analyte that can be reliably detected and quantified. The use of internal standards like this compound is crucial in accurately determining MDLs and LOQs, especially in complex matrices where background noise and interferences can impact sensitivity researchgate.netresearchgate.netmade-in-china.comingentaconnect.comresearchgate.netepa.gov.

Reported LOQ values for Atrazine in water matrices using methods validated with internal standards like this compound range from 0.050 µg/L epa.gov to 1-32 ng/L for triazines ifremer.fr. For sediment samples, an MDL of 0.13 ng/g for Atrazine has been reported ingentaconnect.com. In biological matrices like human seminal plasma, LOQ values for Atrazine metabolites using deuterated Atrazine as an internal standard were in the range of 500–700 pg/mL researchgate.net.

Here is a table summarizing some reported MDL and LOQ values where this compound or a similar internal/surrogate standard approach was likely employed for Atrazine or its metabolites:

MatrixAnalyte(s)MDLLOQUnitSource
WaterAtrazine0.75-ng/L ingentaconnect.com
WaterAtrazine, Simazine, Propazine, G30033, G28279-0.050µg/L (ppb) epa.gov
WaterG28273-0.50µg/L (ppb) epa.gov
WaterTriazines-1-32ng/L ifremer.fr
WaterAtrazine-0.010µg/L
SedimentAtrazine0.13-ng/g ingentaconnect.com
Sewage SludgeDesethylatrazine (DEA)1.52.0µg/kg dw researchgate.net
Sewage SludgeDesisopropylatrazine (DIA)0.30.4µg/kg dw researchgate.net
Human Seminal PlasmaAtrazine metabolites (DEA, DIA, PP-2OH)150-210500-700pg/mL researchgate.net

Assessment of Analyte Recovery Efficiencies Using this compound as a Surrogate Standard

Recovery efficiency is a measure of how much of the analyte is recovered during the sample preparation process. Using this compound as a surrogate or internal standard allows for the assessment and correction of analyte losses during extraction and clean-up procedures researchgate.neticm.edu.plnih.govherts.ac.uknih.govjkchemical.commetabolomicsworkbench.org. By spiking samples with a known amount of this compound before extraction, the recovery of the native Atrazine and its metabolites can be estimated based on the recovery of the labeled standard.

Reported recovery efficiencies for methods utilizing this compound or similar internal/surrogate standards are generally within acceptable ranges for analytical methods. For instance, a method using this compound as a surrogate standard for triazine herbicides in water reported recoveries between 95.5% and 109.0% researchgate.net. Another study evaluating a multiresidue method in surface water using this compound as a surrogate showed recoveries for all pesticides ranging from 70% to 120% nih.gov. In the validation of a method for Atrazine and its deethylated degradation product in water and sediment, extraction recoveries for the analytes were reported to be better than 83% when this compound was used as an internal standard ingentaconnect.com. Method validation studies in water matrices have shown average recoveries within the acceptable range of 70% to 120% when using appropriate internal standards epa.gov. Recoveries ranging from 70.1% to 119.9% with RSD ≤ 20% were reported for a method utilizing this compound as a surrogate standard for multiresidue pesticides in water sci-hub.se.

Here is a table illustrating some reported recovery efficiencies:

MatrixAnalyte(s)Recovery Range (%)RSD (%)Internal/Surrogate StandardSource
WaterTriazine herbicides and metabolites95.5-109.04.4-17.5This compound (surrogate) researchgate.net
WaterAtrazine, G-30033, G-28279, G-2827395-100 (mean)5.5-10This compound researchgate.net
WaterVarious pesticides (65 compounds)70-120<13.7This compound (surrogate) nih.gov
WaterAtrazine, Simazine, Propazine, G30033, G28279, G28273, Metolachlor70-120<20Appropriate internal standards epa.gov
WaterMultiresidue pesticides70.1-119.9≤20This compound (surrogate) sci-hub.se
SedimentAtrazine, Deethylatrazine (B13485)>833.2-16.1This compound ingentaconnect.com
Sewage SludgeAtrazine, Diuron, and degradation products86-115 (mean)-Stable isotopically labeled ATZ and DIU researchgate.net
Marine MusselsVarious pollutants25-95<10This compound, Carbamazepine-13C6, etc. unibo.it

This compound is a critical component in the development and validation of robust analytical methods for the quantitative determination of Atrazine and its metabolites across a variety of environmental and biological matrices. Its use as an internal or surrogate standard effectively addresses matrix effects and variations in sample preparation, leading to improved accuracy, precision, and reliability of the analytical results.

Evaluation of Inter- and Intra-Day Precision and Accuracy of Analytical Methods

The use of this compound as an internal standard is integral to the rigorous validation of analytical methods, particularly in assessing their precision and accuracy over time and across different analytical runs herts.ac.uk. By adding a known, constant amount of this compound to all samples, standards, and quality control (QC) samples, analysts can correct for variations in injection volume, matrix effects, and instrument response that could otherwise impact the accurate quantification of the target analyte, Atrazine, and its related compounds nih.gov.

Method validation studies employing this compound as an internal standard typically involve evaluating both intra-day (repeatability) and inter-day (reproducibility) precision. Precision is commonly expressed as the relative standard deviation (RSD) of replicate measurements herts.ac.uk. For instance, a method utilizing this compound for the analysis of Atrazine and other pesticides in water reported method precision of less than 5% (relative standard deviation, n=9) herts.ac.uk. Another study validating a method for pesticide residues in vegetable samples found repeatability (RSDr) ranging from 2.33% to 4.59% and reproducibility (RSDwR) ranging from 4.06% to 8.40% with the aid of an internal standard. Recoveries, a measure of accuracy, were reported between 70 and 120% with precision ≤ 20% for most compounds and spike levels evaluated in one study. In a method for determining Atrazine and propazine metabolites in human seminal plasma using deuterated atrazine (d5-AT) as internal standard, the method was validated in terms of precision (repeatability and reproducibility) and accuracy.

The accuracy of a method is also assessed by analyzing fortified samples (matrix spiked with known concentrations of the analyte) and calculating the recovery. This compound helps to normalize the analyte signal against the internal standard signal, thereby providing a more accurate measure of the true analyte concentration in the sample matrix, even in the presence of matrix effects nih.gov. Recovery yields ranging from 94.76% to 104.03% were observed in one analytical method validated using an internal standard. Satisfactory recovery and precision parameters were achieved for almost all analytes in a pesticide group, ranging from 70.1% to 119.3% with a mean RSD equal to 5.9%.

The consistent response of the internal standard across different samples and runs is a key indicator of method robustness and contributes significantly to the confidence in the reported precision and accuracy data nih.gov.

Table 1: Examples of Method Precision and Accuracy Data Utilizing Internal Standards

Matrix TypeAnalyte(s)Internal Standard(s)Precision (RSD)Accuracy (Recovery)Source
WaterAtrazine, Deethylatrazine, SimazineD(5)-Atrazine, (13)C(3)-simazine< 5% (n=9)< 15% (Relative Error) herts.ac.uk
Vegetable SamplesVarious PesticidesInternal Standard (type not specified)2.33%-4.59% (RSDr), 4.06%-8.40% (RSDwR)94.76%-104.03%
Various MatricesVarious Pesticides (including Atrazine)Internal Standard (type not specified)Mean RSD 5.9%70.1%-119.3%
Human Seminal PlasmaDeethyl- and Deisopropyl-atrazine, Propazine-2-hydroxyDeuterated atrazine (d5-AT)ValidatedValidated

Characterization of Chromatographic Interferences and Instrumental Signal Stability

This compound plays a vital role in identifying and characterizing chromatographic interferences and monitoring instrumental signal stability during analytical runs nih.gov. Because isotopically labeled internal standards like this compound chromatograph very similarly to their non-labeled counterparts, any shifts in retention times or peak shape observed for the internal standard can indicate issues with the chromatographic system, such as changes in flow rate, column temperature, or mobile phase composition nih.gov.

Furthermore, the presence of matrix components can sometimes interfere with the ionization or detection of analytes in mass spectrometry, leading to signal suppression or enhancement nih.gov. By comparing the response of the this compound internal standard in different sample matrices to its response in a neat solvent standard, analysts can assess the extent of matrix effects. Significant deviations in the internal standard signal can indicate the presence of coeluting matrix components that are affecting ionization efficiency nih.gov. Studies have shown that appropriate internal standardization with compounds like this compound can strongly minimize these matrix effects. While this compound produces different product ions than Atrazine, it does not directly interfere with Atrazine measurement; however, large quantities of its ions could potentially be a limiting factor in mass analyzers with limited charge capacity.

Monitoring the signal stability of this compound throughout an analytical sequence provides valuable information about the performance of the instrument nih.gov. Fluctuations in the peak area or intensity of the internal standard can indicate issues such as changes in ion source conditions, detector response, or instrument contamination. For example, in one method, criteria were established for internal standard peak area counts in sample extracts to be within ±50% of the average peak area from the initial calibration and ±30% from the most recent continuing calibration check; if these criteria were not met, the corresponding method results were deemed unacceptable. This demonstrates how the this compound signal is used as a performance indicator for the analytical system. The consistent response of the internal standard helps to ensure that any observed changes in analyte signal are due to variations in analyte concentration in the samples rather than instrumental drift or matrix effects nih.gov.

Investigative Research on the Environmental Fate and Transport Dynamics of Atrazine Employing Atrazine D5 As a Tracer

Elucidation of Atrazine (B1667683) Degradation Pathways and Kinetic Processes

Atrazine undergoes various degradation processes in the environment, both biotic and abiotic. Atrazine-d5 helps researchers to follow these processes and identify the resulting transformation products.

Microbial activity plays a significant role in the biodegradation of Atrazine in soil and water. Microorganisms can transform Atrazine through processes such as N-dealkylation (removal of ethyl or isopropyl groups), dehalogenation (removal of chlorine), and hydroxylation (addition of a hydroxyl group) nih.govingentaconnect.comnih.govjabonline.in. Studies using this compound can track the formation of deuterated metabolites, providing clear evidence of microbial transformation pathways. For instance, the dealkylation of this compound would lead to the formation of deuterated desethylatrazine or deisopropylatrazine (B29266), which can be identified and quantified using techniques like gas chromatography coupled with mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) ingentaconnect.comresearchgate.net.

Several bacterial genera, including Pseudomonas, Bacillus, Burkholderia, Arthrobacter, Enterobacter, and Norcardioides, are known to degrade Atrazine jabonline.in. Some bacteria can mineralize Atrazine completely to carbon dioxide and ammonia (B1221849) jabonline.in. The efficiency of microbial degradation can be influenced by factors such as pH and temperature nih.govfrontiersin.org.

Abiotic processes also contribute to Atrazine degradation. These include hydrolysis, photodegradation, and transformation through advanced oxidation processes (AOPs) rsc.org. Hydrolysis is the reaction with water, which can lead to the formation of hydroxyatrazine, particularly under acidic conditions nih.govnih.gov. Photodegradation involves the breakdown of Atrazine by sunlight. AOPs, such as those involving hydroxyl radicals (•OH), can effectively degrade Atrazine in water rsc.org.

This compound can be used in experiments simulating these abiotic processes to differentiate between parent compound loss and transformation. For example, in studies investigating AOPs, tracking the disappearance of this compound and the appearance of deuterated transformation products helps elucidate the reaction mechanisms and kinetics rsc.org. Hydrolysis is generally not a major degradation mechanism for Atrazine in the environmentally relevant pH range of 5 to 9, and Atrazine has been found to be stable in natural groundwater under neutral pH conditions when dissolved organic matter is present epa.govcdc.gov.

The degradation of Atrazine results in the formation of various intermediate products. The primary degradation products often include deethylatrazine (B13485) (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA) nih.govingentaconnect.comresearchgate.netresearchgate.net. These metabolites can also undergo further degradation.

Using this compound allows for the unambiguous identification and quantification of these degradation products, even at trace levels in complex environmental matrices like water and sediment ingentaconnect.comresearchgate.net. By analyzing samples for deuterated versions of these metabolites (e.g., desethylatrazine-d4, deisopropylatrazine-d3, hydroxythis compound), researchers can confirm that they originated from the applied this compound tracer and thus from Atrazine itself. This is particularly important when studying environmental samples that may already contain background levels of Atrazine and its metabolites.

Studies have detected Atrazine and its degradation products, including deethylatrazine, in environmental samples such as water and sediment ingentaconnect.com.

Research into Abiotic Transformation Mechanisms (e.g., advanced oxidation processes, photodegradation, hydrolysis)

Assessment of Atrazine Mobility and Attenuation in Environmental Compartments

Atrazine's mobility in the environment is a key factor influencing its potential to contaminate water resources. This compound is a valuable tool for assessing this mobility in soil and groundwater.

Atrazine's relatively low adsorption to soil and its solubility in water make it susceptible to leaching through the soil profile and transport in runoff nih.govepa.govscielo.br. Studies using this compound applied to soil can track its movement downwards through soil layers (leaching) and its transport across the soil surface with water runoff scielo.brplantprotection.pl.

By analyzing soil core samples and runoff water for the presence and concentration of this compound, researchers can quantify leaching and runoff losses under different soil types, environmental conditions, and agricultural practices scielo.brplantprotection.pl. Factors such as soil texture, organic matter content, pH, and rainfall intensity can influence Atrazine mobility nih.govscielo.br. Controlled release formulations of Atrazine have been shown to reduce leaching compared to conventional formulations plantprotection.pl.

Data from studies using this compound can provide valuable information on the rate and extent of Atrazine movement, helping to assess the risk of surface water contamination. For example, studies have shown that Atrazine can be found in both the liquid and solid phases of runoff scielo.br.

Atrazine's mobility in soil poses a risk of groundwater contamination nih.govcdc.govepa.gov. Once Atrazine leaches below the root zone, it can reach groundwater aquifers. This compound can be used in field studies to directly assess the potential for Atrazine to reach groundwater.

By applying this compound to the soil surface and monitoring its presence in groundwater over time, researchers can determine transport rates and identify factors that influence groundwater contamination cdc.govepa.gov. The detection of this compound in groundwater samples confirms that recent surface applications of Atrazine can indeed reach the water table. Atrazine has been frequently detected in groundwater in various regions nih.govcdc.govepa.gov. The risk of groundwater contamination is particularly high in areas with permeable soils and shallow water tables epa.gov.

Data from such studies contribute to the development of groundwater contamination risk assessments and the implementation of strategies to mitigate the transport of Atrazine to groundwater resources.

Surface Water Distribution, Persistence, and Attenuation Evaluations

Atrazine is frequently detected in surface water bodies due to runoff from agricultural fields and other treated areas cdc.govusrtk.orgmdpi.com. Its presence in surface water is a significant environmental concern gnest.org. Studies evaluating the distribution, persistence, and attenuation of atrazine in surface water systems benefit from the use of tracers like this compound. By introducing a known quantity of this compound alongside or instead of unlabeled atrazine, researchers can differentiate between newly introduced atrazine and residual atrazine already present in the environment. This is crucial for understanding transport pathways, dilution effects, and the rates of attenuation processes such as degradation and sorption gnest.orgeuropa.eu.

Atrazine persistence in surface water can vary, but it is generally considered persistent, with slow or no biodegradation occurring in some aquatic environments cdc.gov. Attenuation in surface water can occur through processes like photolysis, volatilization, sorption to sediments, and biodegradation cdc.govusda.gov. Evaluating the relative importance of these processes is facilitated by tracer studies. For example, monitoring the decline of this compound concentration in the water phase and its appearance in sediment can help quantify sorption. Similarly, tracking the formation of deuterated degradation products can provide insights into biodegradation rates in the aquatic environment usda.govtheses.fr.

Research indicates that atrazine dissipation from the water column in wetland microcosms can be biphasic, with significant portions remaining as the parent compound or hydroxyatrazine in sediment usda.gov. In surface water, atrazine has been found frequently, with concentrations varying depending on location and season mdpi.com.

Controlled Field and Laboratory Tracer Studies on Atrazine Attenuation

Controlled studies, both in the laboratory and the field, are essential for isolating and understanding the specific factors that influence atrazine attenuation. This compound serves as a valuable tool in these investigations, allowing for precise tracking of the applied compound.

Application of this compound in Microcosm and Column Experiments

Microcosm and column experiments provide controlled environments to study atrazine behavior in simplified systems. Microcosms, which simulate small-scale environmental compartments like soil or water bodies, allow researchers to manipulate specific variables and observe their effects on atrazine fate. Column experiments, often packed with soil or sediment, are used to investigate leaching and transport through porous media.

In such experiments, this compound can be applied to track the movement and transformation of atrazine under controlled conditions amazonaws.com. By analyzing the concentrations of this compound and its deuterated metabolites in different parts of the microcosm or at various depths of the soil column over time, researchers can quantify degradation rates, sorption coefficients, and transport velocities. For instance, microcosm studies have been used to assess atrazine attenuation in wetland systems, monitoring dissipation from the water column and degradate formation usda.gov. Soil microcosm studies have also investigated atrazine dissipation and the effects of factors like initial concentration and microbial activity researchgate.net.

Interactive Table 1: Example Data Representation from Microcosm Studies (Illustrative based on search findings)

Study TypeMatrixInitial Atrazine ConcentrationObserved AttenuationKey Findings
Wetland MicrocosmWater/Sediment~1 ppmBiphasic dissipationAtrazine dissipated from water, found as parent and hydroxyatrazine in sediment. usda.gov
Soil MicrocosmSoil7.39 mg/kg57-80% dissipation (67 days)Dissipation rates influenced by initial concentration. researchgate.net

Large-Scale Field Investigations for Understanding Environmental Behavior

While controlled laboratory studies provide valuable insights, large-scale field investigations are necessary to understand atrazine behavior under realistic environmental conditions. These studies often involve monitoring atrazine concentrations in soil, water, and air over larger areas and longer time scales.

The use of this compound in field investigations can help differentiate between different sources of atrazine contamination and track the movement of a specific application. For example, applying this compound to a defined area allows researchers to monitor how much of the applied atrazine moves off-site through runoff, leaching, or volatilization. This helps in validating environmental models and assessing the effectiveness of management practices aimed at reducing atrazine transport epa.gov. Field studies have shown that atrazine residues are largely confined to the surface layers of soil, although leaching to groundwater is a concern due to its mobility epa.govapvma.gov.au.

Examination of Bioavailability Limitations on Atrazine Degradation in Soil Systems

Bioavailability, the extent to which a chemical is accessible to microorganisms for degradation, is a critical factor influencing atrazine persistence in soil frontiersin.orgnih.govfrontiersin.org. Atrazine can sorb to soil particles, particularly to organic matter and clay minerals, which can limit its availability to soil microbes gnest.orgnih.govmdpi.com.

Environmental Modeling and Predictive Simulations for Atrazine Fate

Environmental models are used to simulate and predict the fate and transport of chemicals in the environment. These models require accurate data on chemical properties, environmental characteristics, and transformation processes. Data obtained from tracer studies using this compound are invaluable for calibrating and validating these models.

Application of Compartmental and Fugacity Models for Environmental Distribution Prediction

Compartmental and fugacity models are types of environmental models that divide the environment into different compartments (e.g., air, water, soil, sediment) and simulate the movement and transformation of chemicals between these compartments mdpi.comnih.govoup.comunimib.it. Fugacity models, in particular, use the concept of fugacity (a measure of the chemical's potential to escape from a phase) to describe the partitioning and transport of chemicals mdpi.comunimib.it.

Atrazine's environmental distribution can be predicted using such models nih.gov. Data on atrazine's properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, are used as input for these models nih.govherts.ac.uk. Furthermore, rates of degradation and transport processes, often determined through controlled studies utilizing tracers like this compound, are crucial for accurate model predictions. For example, a regional fugacity model has been designed to calculate the environmental distribution of organic chemicals, including atrazine, in different regions nih.gov. Fugacity models are effective at depicting chemical movement between different environmental media mdpi.comunimib.it.

Interactive Table 2: Environmental Compartments in Fugacity Models (General Representation)

Environmental CompartmentDescriptionRole in Atrazine Fate
AirAtmosphereVolatilization, atmospheric transport, deposition cdc.gov
WaterSurface water, groundwaterDissolution, transport, degradation, sorption cdc.govgnest.org
SoilTerrestrial soil layersSorption, degradation, leaching, runoff gnest.orgapvma.gov.au
SedimentBottom material in water bodiesSorption, burial, potential for release cdc.govusda.gov
VegetationPlantsUptake, potential for metabolism usda.gov

Note: This table represents typical compartments included in environmental fate models. This compound tracer data helps quantify the movement and transformation rates between these compartments for atrazine.

Development and Validation of Biogeochemical Models for Degradation Processes

The development and validation of biogeochemical models are crucial for accurately predicting the environmental fate and transport of contaminants like atrazine. These models simulate complex interactions between chemical, physical, and biological processes that govern the transformation and movement of substances in various environmental compartments, such as soil and water. This compound, a stable isotopically labeled form of atrazine, plays a significant role in providing the empirical data necessary to build, calibrate, and validate these models, particularly concerning degradation processes.

Stable isotope tracers, including deuterated compounds like this compound, are invaluable tools in environmental research. They allow scientists to track the transformation of the parent compound and its degradation products with high precision. Unlike traditional methods that rely solely on monitoring concentration changes, isotopic analysis provides insights into the reaction mechanisms and kinetics of degradation processes. Compound-specific isotope analysis (CSIA), which measures changes in the natural abundance of stable isotopes (such as ¹³C and ¹⁵N) in the contaminant molecule, is a complementary technique that helps differentiate degradative from non-degradative processes and can evaluate the extent of degradation researchgate.netmdpi.com. While CSIA uses natural variations, the principles and the type of kinetic and mechanistic information gained are directly relevant to studies employing isotopically enriched tracers like this compound.

This compound is explicitly mentioned as being used as an internal standard for modeling transport and biogeochemical processes upc.edu. The use of internal standards like this compound in analytical methods, such as those employed in the Lake Michigan Mass Balance Study, improves the accuracy and reliability of atrazine concentration measurements in environmental samples epa.gov. These precise concentration data are fundamental inputs for calibrating and validating biogeochemical models that simulate atrazine's fate, including its degradation.

Furthermore, studies investigating the stable isotope fractionation of atrazine during biodegradation provide critical data for parameterizing degradation modules within biogeochemical models researchgate.netmdpi.comnih.govmdpi.comresearchgate.net. These studies observe characteristic shifts in isotope ratios as lighter isotopes are preferentially cleaved during enzymatic reactions mdpi.com. For example, research has examined carbon and nitrogen isotope fractionation during atrazine degradation by various microbial strains and in complex systems like constructed wetlands nih.govmdpi.com. These experiments yield enrichment factors (ε values) that quantify the magnitude of the isotopic shift associated with specific degradation pathways nih.govmdpi.com.

Data from such isotopic fractionation studies, which could be conducted using or supported by analyses employing this compound as an internal standard, are used to refine model representations of microbial degradation kinetics. Biogeochemical models have been developed to simulate atrazine degradation in soils, incorporating factors like water content-dependent degradation and the influence of microbial communities frontiersin.orgnih.govnih.gov. Models have also been extended to include refined representations of mass-transfer processes across cell membranes, which can limit atrazine biodegradation in soils frontiersin.org. Calibration of these models often relies on experimental data, including changes in parent compound and metabolite concentrations, biomass growth, and crucially, isotope fractionation frontiersin.org.

For instance, studies in constructed wetlands have investigated carbon and nitrogen isotope fractionation during atrazine degradation, observing consistent patterns and calculating enrichment factors mdpi.com. The observed isotopic shifts, such as the enrichment of the heavy isotope ¹³C in the remaining atrazine, provide empirical evidence of biodegradation occurring within the system mdpi.com.

The integration of data derived from studies utilizing isotopic techniques, where this compound serves as a reliable analytical standard or potentially as a tracer in specific experimental setups designed for modeling, allows for more robust model development. By incorporating kinetic isotope effects and understanding how different degradation pathways manifest isotopically, biogeochemical models can more accurately simulate the rates and extents of atrazine degradation under varying environmental conditions. This leads to improved predictions of atrazine persistence and its potential impact on ecosystems.

While specific data tables directly detailing model validation using this compound as the primary tracer for degradation kinetics were not extensively found in the provided snippets, the principle of using isotopic data (which this compound helps to accurately measure or directly provides in tracer studies) for model parameterization is well-established in the context of atrazine degradation studies. The following table illustrates typical data that would be collected in studies supporting the development and validation of such models, based on the types of measurements discussed in the search results (e.g., concentration changes and isotopic enrichment factors).

Time (days)Atrazine Concentration (µg/L)δ¹³C of Atrazine (‰)δ¹⁵N of Atrazine (‰)
0C₀δ¹³C₀δ¹⁵N₀
t₁C₁δ¹³C₁δ¹⁵N₁
t₂C₂δ¹³C₂δ¹⁵N₂
............

Note: This table represents hypothetical data illustrating the type of measurements (concentration and isotopic composition) used in studies to understand atrazine degradation kinetics and fractionation, which are then used to develop and validate biogeochemical models. Actual data would vary depending on the specific experimental conditions, microbial community, and environmental matrix.

Another type of data used in modeling is the enrichment factor (ε), derived from the observed isotopic fractionation during degradation. These values are critical parameters in models that incorporate isotope effects.

IsotopeEnrichment Factor (ε, ‰)Degradation Pathway/MicrobeReference
¹³C-4.6 ± 0.5Constructed Wetland mdpi.com
¹⁵N1.7 ± 0.1Constructed Wetland mdpi.com
¹³C-5.3 ± 0.7Polaromonas sp. Nea-C (cell-free) nih.gov
¹⁵N3.2 ± 0.5Polaromonas sp. Nea-C (cell-free) nih.gov

Note: These values represent examples of measured enrichment factors during atrazine degradation, used to inform and validate biogeochemical models incorporating isotopic fractionation.

Mechanistic Research on Atrazine Metabolism and Pharmacokinetics in Biological Systems Utilizing Atrazine D5

In Vitro Metabolic Studies Using Deuterium-Labeled Atrazine (B1667683)

Deuterium-labeled atrazine, such as Atrazine-d5, is employed in in vitro metabolic studies to elucidate the enzymatic pathways and characterize the metabolites formed from atrazine. These studies often utilize liver microsomes or other cellular fractions from different species to identify species-specific metabolic differences. nih.govnih.govresearchgate.net For instance, in vitro studies with rat liver microsomes have shown that atrazine is metabolized into deisopropylatrazine (B29266) (DeiPr-ATZ) as a major metabolite, along with deethylatrazine (B13485) (DeEt-ATZ) and 1-hydroxyisopropylatrazine (iPrOH-ATZ) as minor metabolites. nih.gov The use of this compound allows researchers to distinguish the parent compound from its metabolites during analysis via mass spectrometry, improving the accuracy of kinetic studies. veeprho.commedchemexpress.com Research indicates that cytochrome P450 enzymes, particularly CYP1A2 in humans and CYP2B1, 2C11, 2D1, and 2E1 in rats, are involved in atrazine metabolism, including dealkylation reactions. nih.govresearchgate.netcdc.gov

In Vivo Pharmacokinetic and Biotransformation Investigations

In vivo studies utilizing this compound provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of atrazine in living organisms. By administering this compound and monitoring its fate over time, researchers can determine pharmacokinetic parameters such as half-life, clearance rates, and bioavailability. medchemexpress.comnih.gov Deuterium (B1214612) labeling helps in accurately quantifying the parent compound and its metabolites in biological samples like plasma, urine, and tissues, even at low concentrations. veeprho.comuclm.escsic.es Studies in rats using radiolabeled atrazine have shown extensive tissue distribution and primarily urinary excretion of atrazine and its metabolites. cdc.govnih.gov Physiologically based pharmacokinetic models for atrazine in rats have been developed and calibrated using pharmacokinetic data, suggesting that fetuses are exposed to both atrazine and its major metabolite, didealkylatrazine (DACT), at levels similar to maternal plasma. nih.gov

Detailed Identification and Quantification of Atrazine Metabolites in Various Organisms

This compound is widely used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the precise identification and quantification of atrazine and its metabolites in various biological and environmental matrices. veeprho.comuclm.escsic.esclinisciences.comnih.gov This is particularly important for studying the metabolic fate of atrazine in different organisms, including mammals and aquatic life. nih.govnih.gov Major metabolites of atrazine identified in various organisms include deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (B1259301) (DACT). uclm.escdc.govnih.govnih.govnih.govresearchgate.net The use of this compound as an internal standard helps to compensate for matrix effects and variations during sample preparation and analysis, ensuring accurate quantification of these metabolites. uclm.escsic.es For example, a method using this compound as an internal standard was successfully applied to quantify DEA and DIA in human seminal plasma. uclm.escsic.esresearchgate.net

Analysis of Bioaccumulation, Distribution, and Elimination Dynamics

Deuterium-labeled atrazine contributes to understanding the bioaccumulation, distribution, and elimination dynamics of atrazine in biological systems. By tracing the labeled compound, researchers can assess how atrazine and its metabolites are taken up by organisms, where they are distributed within tissues and organs, and how efficiently they are eliminated from the body. nih.govnih.gov Studies on atrazine in aquatic organisms like Daphnia magna and periphyton communities have shown relatively fast uptake and elimination, with low bioconcentration factors. nih.gov The distribution of atrazine and its metabolites in different tissues, such as the brain in rats, has also been investigated using labeled compounds. cdc.govnih.gov While atrazine is generally not expected to bioaccumulate significantly, studies utilizing labeled forms help to accurately assess residual levels and understand the factors influencing its persistence and distribution in various environmental compartments and organisms. nih.govresearchgate.netepa.gov

Data Table: Selected Atrazine Metabolites and Detection in Studies

Metabolite NameAbbreviationDetected In (Example Studies)Analytical Method Used (Example)
DeethylatrazineDEAHuman seminal plasma, Zebrafish larvae, RatsLC-MS/MS, LC-DAD
DeisopropylatrazineDIAHuman seminal plasma, Zebrafish larvae, RatsLC-MS/MS, LC-DAD
DiaminochlorotriazineDACTRats, Zebrafish larvaeLC-MS/MS
1-hydroxyisopropylatrazineiPrOH-ATZRat liver microsomesInferred from in vitro studies

Future Research Trajectories and Innovations in Atrazine D5 Applications

Development of Next-Generation Analytical Platforms Integrating Atrazine-d5 for High-Throughput Analysis

The increasing need for rapid and sensitive detection of environmental contaminants necessitates the development of advanced analytical platforms. This compound is expected to play a significant role as an internal or surrogate standard in these next-generation systems, particularly those designed for high-throughput analysis.

Current analytical methods for pesticide residues in various matrices, such as fruits, vegetables, and milk, often utilize this compound as a surrogate internal standard to improve accuracy and precision conicet.gov.arresearchgate.net. These methods frequently employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample preparation methods like QuEChERS (quick, easy, cheap, effective, rugged, and safe) conicet.gov.arresearchgate.net. Future innovations in this area could involve the integration of this compound into automated or semi-automated high-throughput systems, allowing for the rapid processing of large numbers of environmental or food samples. The use of this compound helps to account for variations in sample preparation, matrix effects, and instrument performance across numerous analyses conicet.gov.ar.

Research is ongoing to develop methods capable of screening a wide range of pesticides simultaneously, and this compound is a valuable component in ensuring the reliability of such multi-residue analyses researchgate.net. The development of more sensitive and selective mass spectrometry techniques, coupled with streamlined sample preparation, will further enhance the utility of this compound in high-throughput screening for atrazine (B1667683) and its metabolites.

Exploration of this compound in Compound-Specific Isotope Analysis for Elucidating Degradation Pathways and Sources

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to investigate the sources and transformation processes of organic contaminants in the environment mdpi.com. This compound, with its distinct isotopic signature, is an essential tool in the application of CSIA to atrazine research.

CSIA relies on the principle that different chemical reactions and physical processes cause subtle changes in the ratio of stable isotopes (such as ¹³C/¹²C, ¹⁵N/¹⁴N, or ³⁷Cl/³⁵Cl) within a molecule mdpi.com. By observing the shifts in these isotopic ratios in the remaining parent compound or its degradation products, researchers can gain insights into the specific pathways and mechanisms of transformation, as well as potentially identify the sources of contamination mdpi.comresearchgate.net.

Atrazine can undergo various degradation processes in the environment, including microbial degradation (via hydrolytic dechlorination or oxidative dealkylation) and abiotic transformation like photodegradation nih.govulisboa.ptnih.gov. Studies have shown that different degradation pathways can result in distinct carbon and nitrogen isotope fractionation patterns in atrazine mdpi.commdpi.com. Research utilizing this compound in CSIA, potentially alongside analysis of other isotopes like ¹³C, ¹⁵N, and ³⁷Cl, can help to more definitively identify which degradation processes are dominant in a given environmental setting nih.govresearchgate.net. Future research will likely focus on expanding the library of isotopic fractionation factors for different atrazine transformation pathways under various environmental conditions, using this compound as a reference, to improve the accuracy of CSIA in field studies mdpi.comresearchgate.net. This will aid in understanding the natural attenuation of atrazine and the persistence of its transformation products.

Integration of this compound Tracers in Advanced Ecological Risk Assessment Frameworks

Ecological risk assessment (ERA) involves evaluating the potential for environmental contaminants to harm ecosystems. Accurate assessment requires understanding the exposure concentrations and the fate and transport of contaminants in different environmental compartments icterra.pt. This compound can be integrated into advanced ERA frameworks as a tracer to improve the accuracy of exposure assessments and model predictions.

The Atrazine Ecological Monitoring Program (AEMP) in the United States, for example, collects high-frequency monitoring data to understand the dynamics of atrazine fate, transport, and concentrations in vulnerable watersheds waterborne-env.com. While the direct use of this compound in large-scale field monitoring programs like AEMP is limited by cost and logistical considerations, data obtained from controlled studies utilizing this compound can inform and refine the models used in ERA.

Future research could explore the use of this compound in mesocosm or field-scale studies to track the movement and transformation of atrazine under realistic environmental conditions. This data can be used to validate and improve transport and fate models, leading to more accurate predictions of environmental concentrations and, consequently, better ecological risk assessments icterra.pt. The distinct isotopic signature of this compound allows for the differentiation of the applied tracer from background levels of native atrazine, providing clearer insights into its behavior in complex environmental systems.

Expansion of this compound Use in Research on Environmental Remediation and Bioremediation Strategies

Environmental remediation and bioremediation strategies aim to remove or transform contaminants in polluted environments mdpi.com. This compound is a valuable tool for evaluating the effectiveness of these strategies and understanding the underlying degradation processes.

Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising approach for atrazine-contaminated soil and water researchgate.netjabonline.innih.gov. Research in this area involves identifying and characterizing atrazine-degrading microorganisms and optimizing conditions for their activity jabonline.innih.gov. This compound can be used in laboratory and pilot-scale studies to accurately quantify the rate and extent of atrazine degradation by specific microbial strains or consortia nih.gov. By tracking the decrease in this compound concentration and the formation of labeled degradation products, researchers can evaluate the efficiency of different bioremediation techniques, such as bioaugmentation (introducing specific microbes) or biostimulation (enhancing indigenous microbial activity) nih.gov.

Advanced oxidation processes (AOPs), such as Fenton oxidation and ultrasound treatment, are also being investigated for atrazine degradation in water nih.govrsc.org. This compound can be used in these studies to monitor the degradation kinetics and identify transformation products, even in complex matrices nih.gov. Future research will likely involve the expanded use of this compound in evaluating novel remediation technologies and optimizing existing ones for the efficient removal of atrazine from contaminated sites. The ability to accurately track the labeled compound provides crucial data for assessing the performance of these remediation strategies.

Q & A

Q. What is the role of atrazine-d5 in analytical method validation for pesticide residue analysis?

this compound is widely used as an internal standard (IS) in LC-MS/MS and GC-MS workflows to normalize matrix effects and improve quantification accuracy. Its deuterated structure minimizes co-elution interference with native atrazine, enabling precise recovery calculations. For example, in multi-residue pesticide analysis, peak areas of target analytes are normalized to this compound to correct for extraction efficiency and instrument variability . A study comparing cucumber samples demonstrated that normalization reduced bias from 15% to <5% and improved precision (RSD <10%) .

Q. How should researchers optimize the concentration of this compound in recovery experiments?

The optimal concentration of this compound depends on the analyte’s expected residue levels and matrix complexity. In maize analysis, spiking 20–100 ng/mL of this compound with enrofloxacin-d5 achieved recoveries of 72.9%–96.4% after calibration . For soil analysis using QuEChERS, combining this compound with other ISs (e.g., sulfosulfuron, perylene-d12) ensures broad coverage of pesticide polarities and volatilities . Always validate IS stability under extraction conditions (e.g., pH, temperature) to avoid degradation .

Q. What analytical techniques are most compatible with this compound for environmental monitoring?

this compound is validated for use in:

  • ITSP+LPGC-MS/MS : Normalizes peak areas for non-polar pesticides using 1/x weighted quadratic calibration curves .
  • UHPLC-MS/MS : Linear calibration without weighting factors for polar compounds like diethyltoluamide, with a retention time of 5.77 min .
  • Passive sampling (POCIS) : Acts as a performance reference compound (PRC) to calculate time-weighted average concentrations in aquatic environments .

Advanced Research Questions

Q. How can researchers address matrix-induced suppression/enhancement effects when using this compound?

Matrix effects vary by commodity; for example, chlorophyll-rich matrices (e.g., spinach) may suppress ionization. To mitigate this:

  • Post-column infusion : Assess ion suppression patterns across the chromatographic run .
  • Standard addition : Spike this compound at multiple concentrations to validate linearity in complex matrices .
  • Dilution or cleanup : Adjust QuEChERS protocols (e.g., 1% acetic acid addition) to reduce co-extractives .

Q. What experimental designs are critical for cross-validating this compound in multi-laboratory studies?

Collaborative studies (e.g., the Atrazine Full-Scale Collaborative Study) recommend:

  • Blind duplicates : Analyze spiked and unspiked samples across labs to assess inter-lab precision .
  • Harmonized calibration : Use identical IS concentrations (e.g., 50 ng/mL) and weighting factors (e.g., 1/x² for quadratic curves) .
  • Uncertainty quantification : Calculate combined uncertainties using RSDs from recovery experiments (e.g., CV = √(RSD₁² + RSD₂²)) .

Q. How should researchers resolve contradictions in this compound-normalized data across different instruments?

Discrepancies often arise from detector sensitivity differences. For example, ITSP+LPGC-MS/MS may show higher precision for non-polar pesticides than UHPLC-MS/MS. To reconcile

  • Cross-platform calibration : Run shared reference materials on both instruments .
  • Bias correction : Apply correction factors derived from instrument-specific recovery rates .
  • Statistical validation : Use ANOVA to compare mean recoveries and identify outlier datasets .

Q. What are the implications of this compound degradation during long-term environmental sampling?

Degradation (e.g., hydrolysis in acidic water) can skew PRC-based calculations in passive samplers. Mitigation strategies include:

  • Storage conditions : Store samples at -20°C with pH stabilization .
  • Degradation kinetics : Pre-measure this compound half-life under field conditions and adjust PRC loss models accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.